Methyl 3-chloroisoxazole-5-carboxylate Methyl 3-chloroisoxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 96735-12-5
VCID: VC2462317
InChI: InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3
SMILES: COC(=O)C1=CC(=NO1)Cl
Molecular Formula: C5H4ClNO3
Molecular Weight: 161.54 g/mol

Methyl 3-chloroisoxazole-5-carboxylate

CAS No.: 96735-12-5

Cat. No.: VC2462317

Molecular Formula: C5H4ClNO3

Molecular Weight: 161.54 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloroisoxazole-5-carboxylate - 96735-12-5

Specification

CAS No. 96735-12-5
Molecular Formula C5H4ClNO3
Molecular Weight 161.54 g/mol
IUPAC Name methyl 3-chloro-1,2-oxazole-5-carboxylate
Standard InChI InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3
Standard InChI Key CCFKHULWMPQVLS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NO1)Cl
Canonical SMILES COC(=O)C1=CC(=NO1)Cl

Introduction

Synthesis Pathways

While no direct synthesis route for Methyl 3-chloroisoxazole-5-carboxylate is documented, plausible methods include:

Route 1: Esterification of 3-Chloroisoxazole-5-carboxylic Acid

  • Starting material: 3-Chloroisoxazole-5-carboxylic acid (CAS 20724-56-5) .

  • Reaction: Acid-catalyzed esterification with methanol:

    C4H2ClNO3+CH3OHH+C5H4ClNO3+H2O\text{C}_4\text{H}_2\text{ClNO}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_4\text{ClNO}_3 + \text{H}_2\text{O}

Route 2: Cyclocondensation

  • Formation of the isoxazole ring via cyclization of chlorinated β-diketone precursors with hydroxylamine derivatives .

Physicochemical Properties

Based on analogs and computational predictions:

PropertyValue/Description
AppearanceWhite to off-white crystalline solid
Melting Point~100–120°C (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water
LogP~1.5 (indicating moderate hydrophobicity)

Applications and Research

Isoxazole derivatives are widely explored in medicinal and agrochemical research:

Pharmaceutical Intermediates

  • Methyl esters of chlorinated isoxazoles serve as precursors for anti-inflammatory and anticancer agents. For example, related compounds exhibit COX-1 inhibition and cytotoxicity in cancer cell lines .

  • Example: 3-Methyl-isoxazole-5-carboxamide derivatives show activity against ovarian cancer (OVCAR-3) and colon carcinoma (HT-29) .

Agrochemicals

  • Chlorinated isoxazoles are key motifs in herbicides and insecticides due to their stability and bioactivity .

Analytical Data

Spectroscopic Characterization

  • IR (cm⁻¹): Expected peaks at ~1720 (ester C=O), 1600 (C=N), and 750 (C-Cl).

  • ¹H NMR (CDCl₃):

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 6.80 (s, 1H, isoxazole H-4)

Research Gaps and Future Directions

  • Detailed pharmacokinetic studies of this specific ester are lacking.

  • Exploration of its role in synthesizing kinase inhibitors or antimicrobial agents is warranted.

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